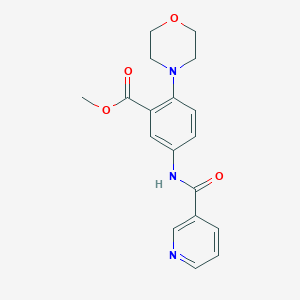![molecular formula C14H20ClN3O B509564 [5-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine CAS No. 879590-31-5](/img/structure/B509564.png)
[5-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[5-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine: is a chemical compound with the molecular formula C14H20ClN3O It is a derivative of piperazine and is characterized by the presence of a chloro group and an isobutyrylpiperazine moiety attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine typically involves the reaction of 5-chloro-2-nitroaniline with 4-isobutyrylpiperazine under specific conditions. The nitro group is first reduced to an amine group, followed by the introduction of the isobutyrylpiperazine moiety. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets the required specifications for research and industrial applications.
化学反应分析
Types of Reactions:
Oxidation: [5-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine can undergo oxidation reactions, typically resulting in the formation of corresponding N-oxides.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.
Substitution: It can participate in substitution reactions, where the chloro group can be replaced by other functional groups such as hydroxyl or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or alkyl halides can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
Chemistry: In chemistry, [5-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine is used as a building block for the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic applications.
Medicine: In medicine, this compound is explored for its potential use in drug development. Its structure may allow for the design of new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Industrially, the compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in various industrial processes, including the production of polymers and coatings.
作用机制
The mechanism of action of [5-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
- [5-Chloro-2-(4-methylpiperazin-1-yl)phenyl]amine
- [5-Chloro-2-(4-ethylpiperazin-1-yl)phenyl]amine
- [5-Chloro-2-(4-propylpiperazin-1-yl)phenyl]amine
Comparison: Compared to these similar compounds, [5-Chloro-2-(4-isobutyrylpiperazin-1-yl)phenyl]amine is unique due to the presence of the isobutyryl group, which may confer different chemical and biological properties
属性
IUPAC Name |
1-[4-(2-amino-4-chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClN3O/c1-10(2)14(19)18-7-5-17(6-8-18)13-4-3-11(15)9-12(13)16/h3-4,9-10H,5-8,16H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPERORVDYLGMMW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCN(CC1)C2=C(C=C(C=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 3-{[(2-chlorophenoxy)acetyl]amino}-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509483.png)
![Methyl 3-[(4-cyano-2-fluorobenzoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B509491.png)
![N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2-phenoxyacetamide](/img/structure/B509513.png)
![N-[[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]carbamothioyl]pentanamide](/img/structure/B509529.png)
![Methyl 5-[(4-cyano-2-fluorobenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B509539.png)

![(5-Chloro-2-[4-(2-fluorobenzoyl)piperazin-1-yl]phenyl)amine](/img/structure/B509561.png)
![{3-Chloro-2-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl}amine](/img/structure/B509562.png)
![[5-Chloro-2-(4-cinnamoylpiperazin-1-yl)phenyl]amine](/img/structure/B509563.png)
methanone](/img/structure/B509566.png)
![3-Chloro-2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}aniline](/img/structure/B509567.png)
![(4-[4-(5-Chloro-2-methoxybenzoyl)piperazin-1-yl]phenyl)amine](/img/structure/B509568.png)
![[4-(4-Amino-phenyl)-piperazin-1-yl]-(2-fluoro-phenyl)-methanone](/img/structure/B509569.png)
![1-[4-(4-Aminophenyl)piperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B509572.png)
